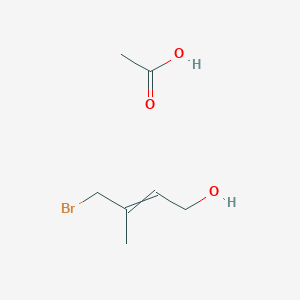
Acetic acid;4-bromo-3-methylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butenol, featuring a bromine atom and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromo-3-methylbut-2-en-1-ol typically involves the bromination of 3-methylbut-2-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butenol.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or ketones.
Aplicaciones Científicas De Investigación
Acetic acid;4-bromo-3-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the double bond in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and processes, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylbut-2-en-1-ol: Similar structure but lacks the acetic acid moiety.
3-Methyl-3-buten-1-ol, acetate: Similar structure but with an acetate group instead of a bromine atom.
Acetic acid, bromo-, methyl ester: Contains a bromine atom and an acetic acid moiety but differs in the carbon chain structure.
Uniqueness
Acetic acid;4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure
Propiedades
Número CAS |
55311-87-0 |
|---|---|
Fórmula molecular |
C7H13BrO3 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
acetic acid;4-bromo-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H9BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h2,7H,3-4H2,1H3;1H3,(H,3,4) |
Clave InChI |
SHJHCRCMOUYOTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCO)CBr.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




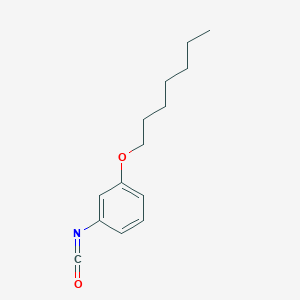
![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)

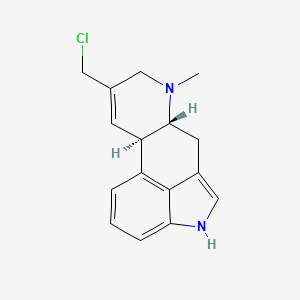
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)

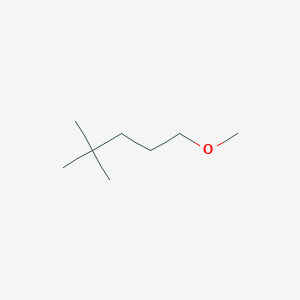
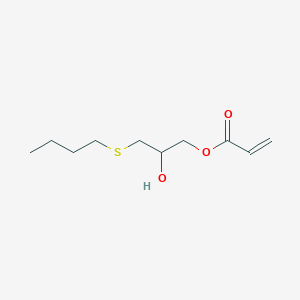
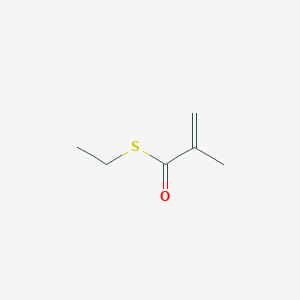
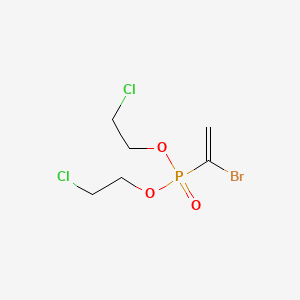
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
